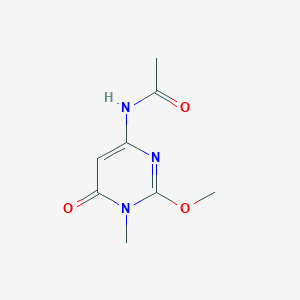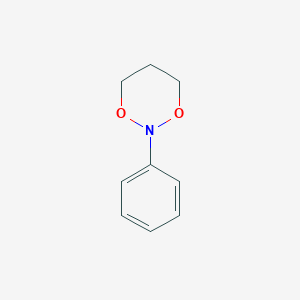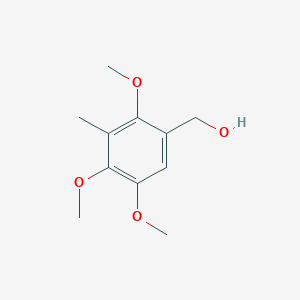![molecular formula C20H13BrN2O2 B303405 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, also known as ABPC, is a synthetic compound that belongs to the family of chromene derivatives. ABPC has gained significant attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been reported to exhibit several biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce autophagy, a process that involves the degradation of damaged cellular components, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its low solubility in water, which may pose challenges in drug development.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the potential areas of research is the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile and its potential therapeutic applications in other diseases. Finally, the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based imaging agents may provide a valuable tool for cancer diagnosis and treatment monitoring.
In conclusion, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
Synthesemethoden
The synthesis of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves a multi-step process that includes the reaction of 4-bromoacetophenone with malononitrile to form 4-bromo-1,1-cyclohexanedione. The subsequent reaction of 4-bromo-1,1-cyclohexanedione with salicylaldehyde yields 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one. Finally, the reaction of 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one with ammonium acetate and sodium acetate leads to the formation of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
Eigenschaften
Produktname |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Molekularformel |
C20H13BrN2O2 |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-5-1-12(2-6-13)18-16(10-22)20(23)25-17-8-4-11-3-7-14(24)9-15(11)19(17)18/h1-9,18,24H,23H2 |
InChI-Schlüssel |
UDXFPBIMYWJEPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)